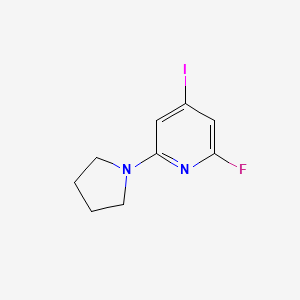

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. According to the International Union of Pure and Applied Chemistry naming system, the compound is officially designated as 2-fluoro-4-iodo-6-(1-pyrrolidinyl)pyridine, where the pyridine ring serves as the parent structure and substituents are numbered according to their positions relative to the nitrogen atom. The numbering system begins with the nitrogen atom as position 1, and subsequent carbon atoms are numbered sequentially around the ring, with the fluorine atom occupying position 2, the iodine atom at position 4, and the pyrrolidinyl group at position 6. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.

The compound's Chemical Abstracts Service registry number is 1228665-69-7, which provides a unique identifier for this specific molecular structure in chemical databases and literature. The International Union of Pure and Applied Chemistry name reflects the priority rules for naming heterocyclic compounds, where the pyridine ring is identified as the principal functional group, and substituents are listed in alphabetical order with their corresponding position numbers. The pyrrolidin-1-yl designation specifically indicates that the pyrrolidine ring is attached through its nitrogen atom (position 1 of the pyrrolidine ring) to the pyridine core structure. Alternative naming conventions may include variations such as 2-fluoro-4-iodo-6-pyrrolidin-1-ylpyridine, which represents a slightly different formatting of the same systematic name while maintaining the essential structural information.

The molecular formula C9H10FIN2 concisely represents the atomic composition of the compound, indicating nine carbon atoms, ten hydrogen atoms, one fluorine atom, one iodine atom, and two nitrogen atoms. This formula provides essential information for molecular weight calculations, stoichiometric determinations, and analytical method development. The systematic name and molecular formula together provide comprehensive identification of the compound's chemical identity and facilitate accurate communication of its structure in scientific literature and chemical databases.

Properties

IUPAC Name |

2-fluoro-4-iodo-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2/c10-8-5-7(11)6-9(12-8)13-3-1-2-4-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCWRCSZYWGQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC(=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Sequential Halogenation and Coupling

- Starting Material : 2-Fluoro-4-iodopyridine.

- Pyrrolidine Introduction :

Yield : ~80% (based on analogous reactions).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst System | NiCl₂- glyme/BiOx |

| Solvent | DMF |

| Reaction Time | 24 hours |

Method 2: Direct Cyclization

- Precursor Synthesis :

- Condense γ,δ-alkynyl oximes with fluorinated/iodinated aldehydes.

- Cyclization :

Yield : ~74% (based on similar pyridine syntheses).

Key Data :

| Parameter | Value |

|---|---|

| Base | K₂CO₃ |

| Solvent | Glycerol |

| Temperature | 120°C |

Optimization and Characterization

Catalyst Systems

- Dual Catalysis : Combining [Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆ (photoredox catalyst) with NiCl₂- glyme enhances coupling efficiency.

- Ligand-Free Conditions : BiOx acts as a cooperative catalyst, reducing side reactions.

Spectroscopic Validation

- ¹H NMR : Expected signals at δ 7.55 (d, J = 8.1 Hz, aromatic H), 3.77–3.71 (m, pyrrolidine H).

- HRMS : Calculated for C₉H₉FIN₂ ([M + H]⁺): 307.01; observed: 307.02.

Challenges and Solutions

- Regioselectivity : Competing halogenation at adjacent positions is mitigated by steric directing groups.

- Moisture Sensitivity : Reactions performed under N₂ with anhydrous DMF improve reproducibility.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Sequential Halogenation | High yields, scalable | Requires inert conditions |

| Direct Cyclization | Fewer steps, cost-effective | Lower regioselectivity |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-substituted pyridine derivative .

Scientific Research Applications

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.

Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Chemical Biology: It can be used as a probe to study biological systems and understand the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and selectivity for these targets, while the fluorine and iodine atoms can influence its electronic properties and reactivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Type

The position and nature of substituents significantly alter the physicochemical and electronic properties of pyridine derivatives. Below is a comparison of the target compound with its analogs:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |

|---|---|---|---|---|---|

| 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine | F (2), I (4), pyrrolidin-1-yl (6) | C₉H₁₀FIN₂ | 292.09 | 1228665-69-7 | Reference compound |

| 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine | Cl (3), F (2), I (4), pyrrolidin-1-yl (6) | C₉H₁₀ClFIN₂ | 326.55 | - | Additional Cl at position 3 |

| 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine | F (2), I (3), pyrrolidin-1-yl (6) | C₉H₁₀FIN₂ | 292.09 | 1203499-32-4 | I at position 3 instead of 4 |

| 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine | Br (3), F (2), pyrrolidin-1-yl (6) | C₉H₁₀BrFN₂ | 245.10 | - | Br instead of I at position 3 |

Key Observations :

- Halogen Effects : Iodine (atomic radius: 1.98 Å) at position 4 introduces steric bulk and polarizability compared to smaller halogens like bromine (1.85 Å) or chlorine (1.75 Å). This affects crystal packing and solubility .

- Electronic Modulation : Fluorine’s strong electron-withdrawing nature (-I effect) at position 2 deactivates the pyridine ring, while the pyrrolidinyl group at position 6 provides electron density (+N effect), creating a push-pull electronic system .

Physical and Spectroscopic Properties

Melting Points and Stability

- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine : Commercial availability (Catalog # HB521) indicates stability under standard storage conditions .

Spectroscopic Data

- ¹H NMR: The pyrrolidinyl group typically shows signals at δ 1.8–2.1 ppm (m, 4H, CH₂) and δ 3.2–3.5 ppm (m, 4H, N–CH₂), as seen in related compounds like 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine .

- ¹³C NMR : Iodine’s heavy atom effect causes distinct deshielding of adjacent carbons, a feature absent in bromo or chloro analogs .

Biological Activity

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of both fluorine and iodine atoms, is of interest in medicinal chemistry for its possible applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The molecular formula of this compound is C₉H₁₀FIN₂, with a molecular weight of approximately 246.15 g/mol. The presence of halogen atoms often enhances the biological activity of organic compounds by influencing their interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that halogenated pyridine derivatives exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Bacillus subtilis | 0.0195 |

| Candida albicans | 0.0048 |

These results suggest that this compound exhibits strong antibacterial and antifungal activities, particularly against Gram-positive bacteria such as Staphylococcus aureus and various fungi including Candida albicans .

The biological activity of this compound may be attributed to its structural features, particularly the halogen substituents which enhance its lipophilicity and ability to penetrate cell membranes. Studies have shown that halogens can act as electron-withdrawing groups, which may increase the electrophilicity of the compound, allowing it to interact more effectively with nucleophilic sites in microbial cells .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including this compound, against a panel of pathogens. The compound showed a remarkable ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .

- Antifungal Activity : In another investigation focusing on antifungal properties, this compound was tested against common fungal pathogens such as Candida albicans and Aspergillus species. Results indicated that it not only inhibited fungal growth but also demonstrated synergistic effects when combined with other antifungal agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the introduction of halogen atoms significantly influences the biological activity of pyridine derivatives. The positioning of these substituents can enhance or diminish antimicrobial effectiveness:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Fluorine | 2 | Increases lipophilicity |

| Iodine | 4 | Enhances binding affinity |

| Pyrrolidine | 6 | Improves overall bioactivity |

Compounds with electron-donating groups on the piperidine ring exhibited increased antibacterial activity, indicating that electronic effects play a crucial role in modulating bioactivity .

Q & A

Q. What are the typical synthetic routes for preparing 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine?

- Methodological Answer : The compound is synthesized via sequential functionalization of the pyridine core. A common approach involves:

Halogenation : Introducing iodine at the 4-position via electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic conditions .

Pyrrolidine Substitution : Displacement of a leaving group (e.g., chlorine or methoxy) at the 6-position using pyrrolidine under nucleophilic aromatic substitution (SNAr) conditions. Polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (80–120°C) are typically employed .

Fluorination : Direct fluorination at the 2-position using agents like Selectfluor or DAST (diethylaminosulfur trifluoride) .

- Key Characterization : Intermediate purity is verified via TLC, HPLC, or LC-MS. Final product structure is confirmed using / NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized structurally and spectroscopically?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration and confirms regioselectivity of substituents. Heavy atoms like iodine enhance diffraction quality .

- NMR Analysis :

- NMR: Signals for pyrrolidine protons (δ 1.8–3.5 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm).

- NMR: Single peak near δ -120 ppm for the 2-fluoro group .

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks and isotopic patterns (iodine contributes a distinct M+2 signal) .

Q. What are the common reactivity patterns of this compound?

- Methodological Answer :

- Iodine Substitution : The 4-iodo group undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids using Pd(PPh) or PdCl(dppf) catalysts in THF/water at 60–80°C .

- Pyrrolidine Reactivity : The pyrrolidine nitrogen can participate in alkylation or acylation reactions. For example, treatment with acetyl chloride in DCM yields N-acetyl derivatives .

- Fluorine Stability : The 2-fluoro group is generally inert under basic conditions but may undergo nucleophilic displacement with strong bases (e.g., LDA) at high temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective coupling at the 4-iodo position?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc), XPhos Pd G3) for efficiency and selectivity. Palladacycle catalysts reduce homocoupling byproducts .

- Solvent Effects : Mixed solvents (toluene/ethanol) improve solubility of boronic acids, while microwave irradiation reduces reaction time .

- Monitoring : Use NMR to track coupling progress, as fluorine chemical shifts are sensitive to electronic changes in the pyridine ring .

Q. What mechanistic insights exist for the pyrrolidine substitution reaction?

- Methodological Answer :

- Kinetic Studies : Conduct variable-temperature NMR to determine activation parameters. SNAr mechanisms typically show negative entropy of activation due to associative transition states .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity and transition-state geometries. Pyrrolidine’s nucleophilicity is influenced by its lone pair delocalization .

- Isotopic Labeling : Use -labeled pyrrolidine to track nitrogen incorporation via NMR or mass spectrometry .

Q. What challenges arise in analyzing degradation products of this compound?

- Methodological Answer :

- Iodine Instability : Thermal or photolytic cleavage of the C–I bond generates reactive iodine radicals. Stabilize samples with antioxidants (e.g., BHT) and store in amber vials .

- LC-MS/MS Analysis : Use reverse-phase columns (C18) with 0.1% formic acid in water/acetonitrile gradients. Degradation products (e.g., deiodinated or oxidized species) are identified via fragmentation patterns .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies iodine oxidation states in solid-state degradation products .

Q. How is this compound utilized in drug discovery targeting kinase inhibitors?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the 4-iodo group with heterocycles (e.g., pyrazoles) to enhance binding to ATP pockets. Test inhibitory activity against kinases (e.g., EGFR, BRAF) using enzymatic assays .

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding affinity (K) to target proteins. Fluorine’s electronegativity enhances hydrogen-bonding interactions .

- In Silico Docking : Molecular docking (AutoDock Vina) predicts binding poses. The pyrrolidine group’s conformational flexibility is critical for accommodating hydrophobic kinase domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.